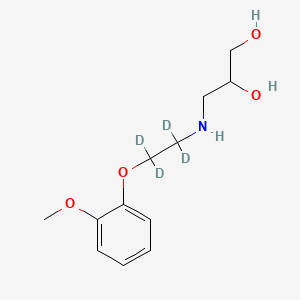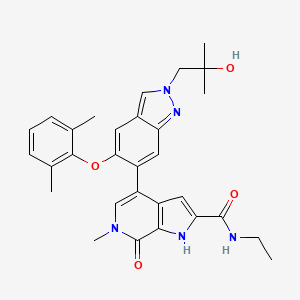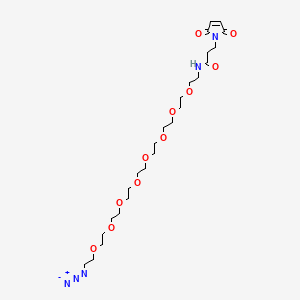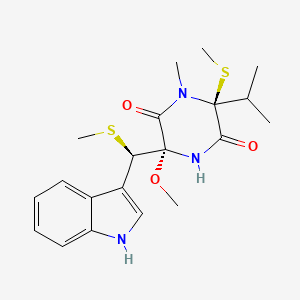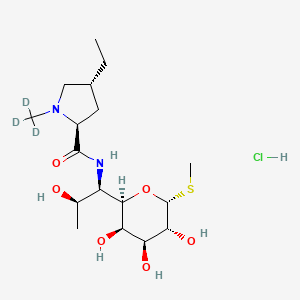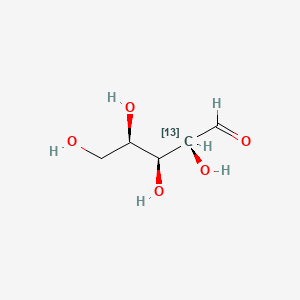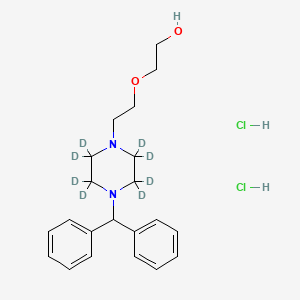
Decloxizine-d8 (dihydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decloxizine-d8 (dihydrochloride) is a deuterated form of Decloxizine, a compound primarily used in scientific research. It is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various analytical and research applications. The molecular formula of Decloxizine-d8 (dihydrochloride) is C21H20D8N2O2•2HCl, and it has a molecular weight of 421.43 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Decloxizine-d8 (dihydrochloride) involves the incorporation of deuterium into the Decloxizine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule .
Industrial Production Methods: Industrial production of Decloxizine-d8 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Decloxizine-d8 (dihydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Decloxizine-d8 (dihydrochloride) is widely used in scientific research due to its unique properties:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: It is used in metabolic studies to trace the pathways of drug metabolism.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
The primary mechanism of action for Decloxizine-d8 (dihydrochloride) involves its ability to inhibit the action of histamine, a naturally occurring compound in the body involved in immune responses. By blocking histamine H1 receptors, Decloxizine-d8 (dihydrochloride) effectively mitigates the physiological responses triggered by allergens, such as itching, swelling, and mucus production .
Comparison with Similar Compounds
Decloxizine: The non-deuterated form of Decloxizine-d8.
Hydroxyzine: A related compound used as an antihistamine.
Cetirizine: Another antihistamine with similar properties.
Uniqueness: Decloxizine-d8 (dihydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium allows for more precise tracking and analysis in metabolic studies and NMR spectroscopy.
Properties
Molecular Formula |
C21H30Cl2N2O2 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
2-[2-(4-benzhydryl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)ethoxy]ethanol;dihydrochloride |
InChI |
InChI=1S/C21H28N2O2.2ClH/c24-16-18-25-17-15-22-11-13-23(14-12-22)21(19-7-3-1-4-8-19)20-9-5-2-6-10-20;;/h1-10,21,24H,11-18H2;2*1H/i11D2,12D2,13D2,14D2;; |
InChI Key |
RBSDUJACXBVDDN-ZWKVGDSCSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=CC=C3)([2H])[2H])[2H].Cl.Cl |
Canonical SMILES |
C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Benzyl-6-phenyl-8-quinolin-4-ylimidazo[1,2-a]pyrazin-3-ol](/img/structure/B12411020.png)
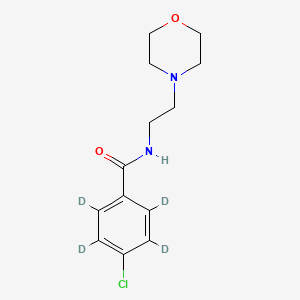
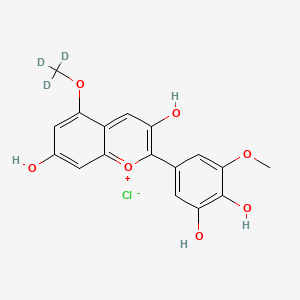
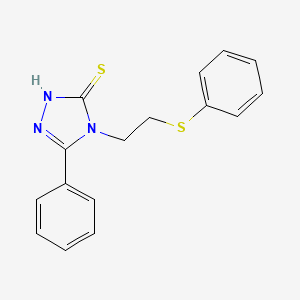

![NBD-PE [N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolaMine, triethylaMMoniuM salt]](/img/structure/B12411055.png)
